Desdiacetyl-8-oxo Famciclovir

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolism and Activation

- Famciclovir, a precursor to Desdiacetyl-8-oxo Famciclovir, undergoes rapid hydrolysis and oxidation to yield active antiherpes agents. The oxidation of its metabolite, 6-deoxypenciclovir, to penciclovir is catalyzed by aldehyde oxidase in human liver, showing the critical role of this enzyme in drug activation (Rashidi, Smith, Clarke, & Beedham, 1997).

- Aldehyde oxidase, not xanthine oxidase, is primarily responsible for the conversion of famciclovir metabolites to penciclovir in human liver, highlighting its significance in the drug's in vivo activity (Clarke, Harrell, & Chenery, 1995).

Antiviral Efficacy

- Famciclovir has demonstrated potential as a therapy for chronic hepatitis B virus (HBV) carriers, showing significant reduction in HBV DNA levels, suggesting its efficacy in viral suppression (Main et al., 1996).

- The drug does not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes, indicating a lack of interaction with cytochrome P-450 3A, a relevant enzyme in drug metabolism (Harrell et al., 1993).

Mechanism of Action

- Famciclovir's conversion to penciclovir involves de-acetylation followed by purine oxidation. Its selective antiviral activity is attributed to its efficient phosphorylation in herpesvirus-infected cells, contrasting with host cell kinases' action (Hodge, 1993).

Clinical Applications

- In clinical studies, famciclovir has shown effectiveness in treating infections caused by herpes viruses, including herpes zoster and recurrent genital herpes. It also holds potential for treating chronic HBV infection (Cirelli, Herne, McCrary, Lee, & Tyring, 1996).

Pharmacokinetics

- Famciclovir is rapidly metabolized to penciclovir after oral administration. Its chiral monoacetylated intermediates have been identified using isotopically chiral famciclovir and 13C NMR, providing insight into its metabolic pathways (Vere Hodge, Darlison, & Readshaw, 1993).

Hematopoietic Impact

- Famciclovir has shown dual effects in a zebrafish model: inducing hematopoietic failure by impairing HSPC proliferation and apoptosis, but effectively relieving myeloid malignancies in MDS-like fish, highlighting its complex impact on hematopoiesis (Li, Meng, Zhou, Zhang, & Lin, 2020).

Mécanisme D'action

Target of Action

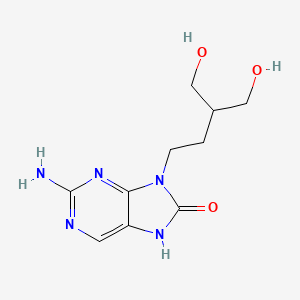

Desdiacetyl-8-oxo Famciclovir is a metabolite of Famciclovir . The primary targets of this compound are the herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

Desdiacetyl-8-oxo Famciclovir, like Famciclovir, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Biochemical Pathways

The biochemical pathway involved in the action of Desdiacetyl-8-oxo Famciclovir is the viral DNA replication pathway . By inhibiting the viral DNA polymerase, the compound prevents the replication of the viral DNA, thereby stopping the proliferation of the virus .

Result of Action

The result of the action of Desdiacetyl-8-oxo Famciclovir is the inhibition of viral replication . This leads to a decrease in the severity and duration of outbreaks of herpes-related symptoms .

Propriétés

IUPAC Name |

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONASPHSEDMUZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747517 | |

| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desdiacetyl-8-oxo Famciclovir | |

CAS RN |

166197-79-1 | |

| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

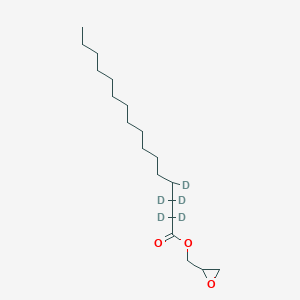

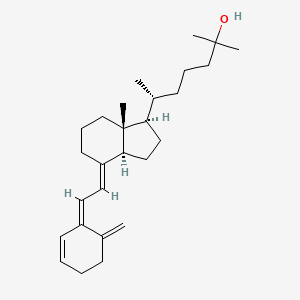

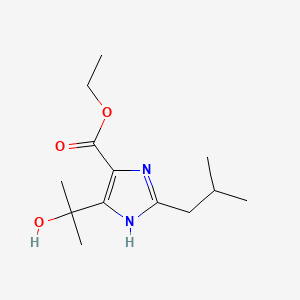

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)